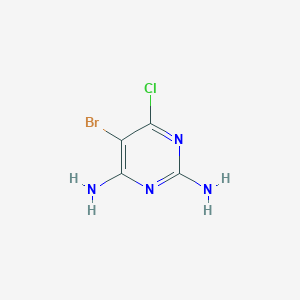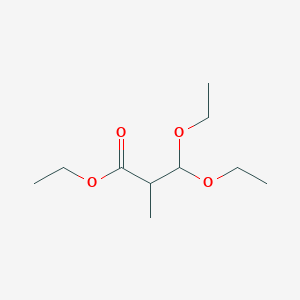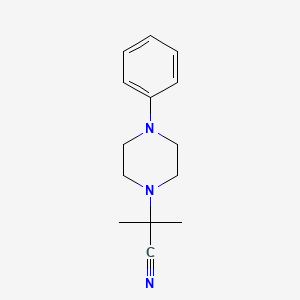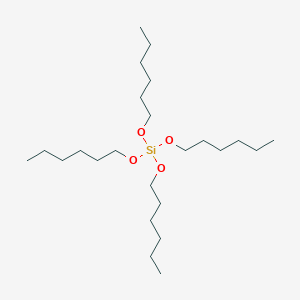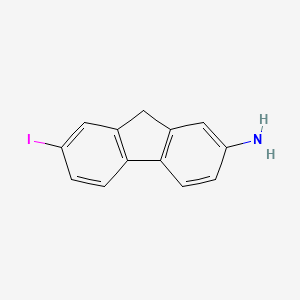![molecular formula C13H26N4O2 B1593746 N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;formaldehyde;phenol CAS No. 32610-77-8](/img/structure/B1593746.png)
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;formaldehyde;phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Formaldehyde, polymer with N,N’-bis(2-aminoethyl)-1,2-ethanediamine and phenol is a complex polymer formed through the reaction of formaldehyde with N,N’-bis(2-aminoethyl)-1,2-ethanediamine and phenol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with N,N’-bis(2-aminoethyl)-1,2-ethanediamine and phenol typically involves the reaction of formaldehyde with N,N’-bis(2-aminoethyl)-1,2-ethanediamine and phenol under controlled conditions. The reaction is usually carried out in an aqueous medium, with the pH adjusted to facilitate the polymerization process. The reaction temperature is maintained at around 60-80°C to ensure optimal polymerization .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is monitored to ensure consistent quality and yield of the polymer. The final product is then purified and processed into various forms for different applications .
化学反应分析
Types of Reactions
Formaldehyde, polymer with N,N’-bis(2-aminoethyl)-1,2-ethanediamine and phenol undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
科学研究应用
Formaldehyde, polymer with N,N’-bis(2-aminoethyl)-1,2-ethanediamine and phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various chemical compounds and materials.
Biology: Employed in the study of biological processes and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and other industrial products.
作用机制
The mechanism of action of formaldehyde, polymer with N,N’-bis(2-aminoethyl)-1,2-ethanediamine and phenol involves its interaction with various molecular targets and pathways. The polymer can form cross-links with proteins and other biomolecules, affecting their structure and function. This property is particularly useful in applications such as drug delivery and medical devices, where controlled release and targeted delivery are essential .
相似化合物的比较
Similar Compounds
Formaldehyde, polymer with N,N’-bis(2-aminoethyl)ethane-1,2-diamine and nonylphenol: Similar in structure but with different substituents, leading to variations in properties and applications.
Phenol-formaldehyde resins: Commonly used in the production of plastics and adhesives, but with different mechanical and chemical properties compared to the polymer with N,N’-bis(2-aminoethyl)-1,2-ethanediamine.
Uniqueness
The unique combination of N,N’-bis(2-aminoethyl)-1,2-ethanediamine and phenol in the polymer provides distinct properties such as enhanced stability, specific reactivity, and tailored applications in various fields. This makes it a valuable compound for specialized applications where other similar polymers may not be suitable .
属性
CAS 编号 |
32610-77-8 |
|---|---|
分子式 |
C13H26N4O2 |
分子量 |
270.37 g/mol |
IUPAC 名称 |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;formaldehyde;phenol |
InChI |
InChI=1S/C6H18N4.C6H6O.CH2O/c7-1-3-9-5-6-10-4-2-8;7-6-4-2-1-3-5-6;1-2/h9-10H,1-8H2;1-5,7H;1H2 |
InChI 键 |
NBZZTGGDZKVWPZ-UHFFFAOYSA-N |
SMILES |
C=O.C1=CC=C(C=C1)O.C(CNCCNCCN)N |
规范 SMILES |
C=O.C1=CC=C(C=C1)O.C(CNCCNCCN)N |
Key on ui other cas no. |
32610-77-8 |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


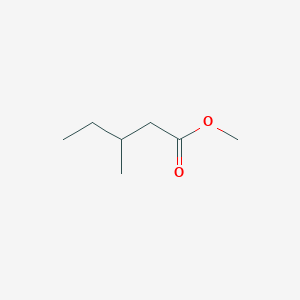
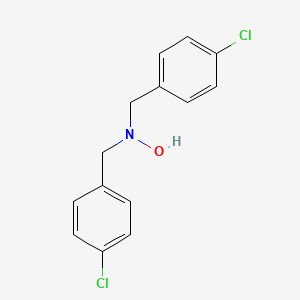
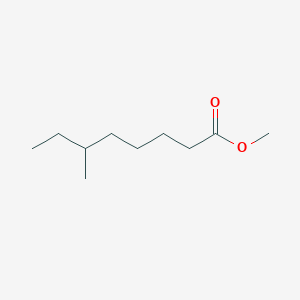
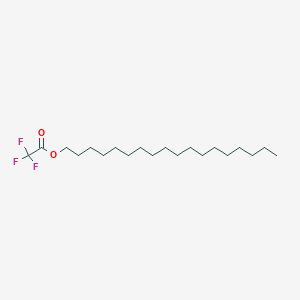
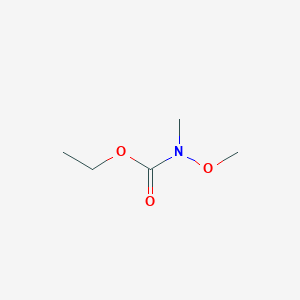
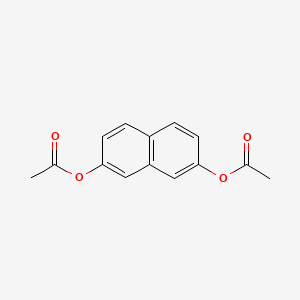
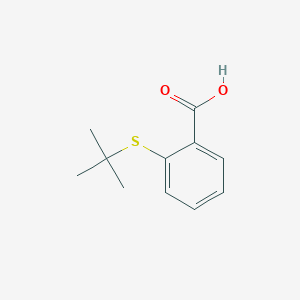
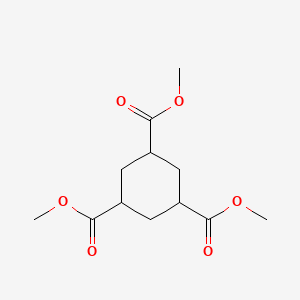
![9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol](/img/structure/B1593678.png)
